![molecular formula C18H18ClN3O3S B2497690 N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923202-02-2](/img/structure/B2497690.png)
N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide and related compounds typically involves cyclization and acetylation reactions of chalcones, which are facilitated by the presence of hydrazine hydrate and acetic anhydride. These reactions can be efficiently carried out under solvent-free conditions using microwave irradiation, which offers high yields of the desired N-acetyl pyrazole derivatives (Thirunarayanan & Sekar, 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is characterized by the presence of a pyrazole ring substituted with acetyl and chlorophenyl groups. These structures have been extensively analyzed using various spectroscopic techniques, including IR, NMR, and X-ray diffraction, to elucidate their geometric and electronic features (Zhao et al., 2008).
Chemical Reactions and Properties
The presence of functional groups such as acetyl, methanesulfonamide, and chlorophenyl in the structure of N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide allows for a variety of chemical reactions. These include further acylation, sulfonation, and cyclization reactions that can be utilized to synthesize a wide range of derivatives with potential biological activities (Kondo et al., 2000).
Physical Properties Analysis
The physical properties of N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature of the substituents on the pyrazole and phenyl rings. These properties are crucial for determining the compound's suitability for further chemical modifications and its behavior in biological systems (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, are largely determined by the electron-donating and withdrawing effects of the substituents. The acetyl and chlorophenyl groups, for instance, can enhance the electrophilic character of the pyrazole ring, making it more reactive towards nucleophilic substitution reactions (Blasberg et al., 2010).
Applications De Recherche Scientifique
Interaction Studies and Chemical Properties
One study focuses on the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound structurally similar to N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide. This research provides insight into the effects of temperature and concentration on such interactions, utilizing volumetric and acoustic properties to interpret solute-solute and solute-solvent interactions within the mixtures. The findings have implications for understanding the physicochemical behaviors of similar compounds in solution (Raphael, Bahadur, & Ebenso, 2015).
Catalytic Behavior in Chemical Reactions
Another area of application is in catalysis, where derivatives of bis(pyrazol-1-yl)methane ligands, related to the core structure of the compound , have been synthesized and their behavior in the transfer hydrogenation of ketones explored. This research highlights the potential use of these compounds in catalytic processes, demonstrating their efficacy and the impact of molecular structure on catalytic activity (Carrión et al., 2007).
Synthesis and Application in Organic Chemistry
The compound and its derivatives are also central to synthetic organic chemistry. For instance, studies on the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via cyclisation reactions highlight the utility of similar structures in creating complex organic molecules with high yields and excellent stereoselectivities. These methodologies are crucial for developing pharmacologically active compounds and materials with specific properties (Craig, Jones, & Rowlands, 2000).
Chemical Synthesis and Molecular Interaction
Additionally, the synthesis of phenylmethanesulfonamide derivatives based on phenyl-N-(2,2,2-trichloroethylidene)-methanesulfonamide showcases the reactivity and versatility of these compounds in chemical synthesis. This research opens up new avenues for the development of novel organic molecules with potential applications in drug development, material science, and as intermediates in organic synthesis (Aizina, Levkovskaya, & Rozentsveig, 2012).
Propriétés
IUPAC Name |
N-[2-[2-acetyl-3-(2-chlorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-12(23)22-18(13-7-3-5-9-15(13)19)11-17(20-22)14-8-4-6-10-16(14)21-26(2,24)25/h3-10,18,21H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSHQLCHAYQOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)


![6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2497613.png)
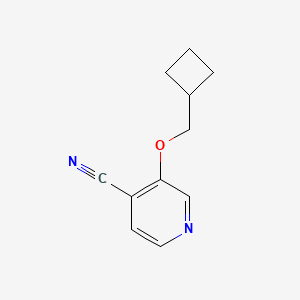
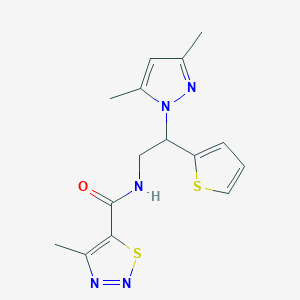
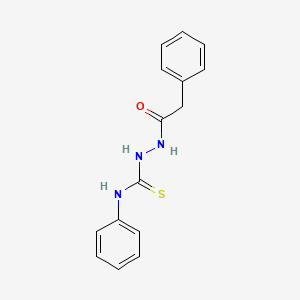
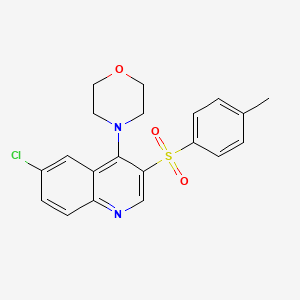
![Methyl 4-[(2-cyanobenzyl)oxy]benzoate](/img/structure/B2497619.png)
![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)
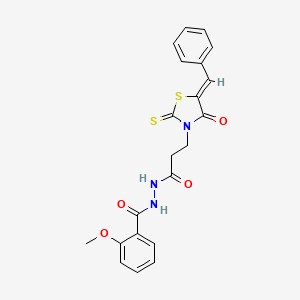
![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2497628.png)
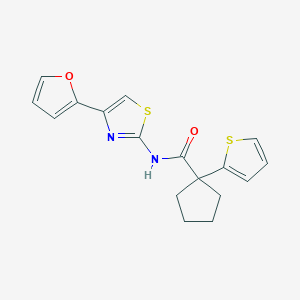
![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2497630.png)